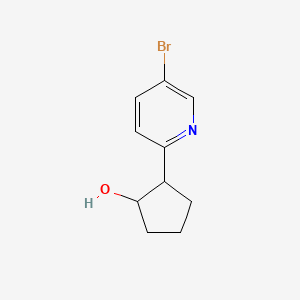
2-(5-Bromopyridin-2-yl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H12BrNO It is a derivative of cyclopentanol, where a bromopyridine group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanol typically involves the reaction of 5-bromopyridine with cyclopentanone in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Bromopyridin-2-yl)cyclopentanone.
Reduction: Formation of 2-(5-Pyridin-2-yl)cyclopentanol.
Substitution: Formation of 2-(5-Aminopyridin-2-yl)cyclopentanol or 2-(5-Thiopyridin-2-yl)cyclopentanol.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Pyridin-2-yl)cyclopentanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(5-Aminopyridin-2-yl)cyclopentanol: Contains an amino group instead of a bromine atom, potentially altering its chemical properties and applications.
Uniqueness
2-(5-Bromopyridin-2-yl)cyclopentanol is unique due to the presence of both a bromopyridine and a cyclopentanol moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8,10,13H,1-3H2 |
InChI Key |
AFHTXLQAHTXYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



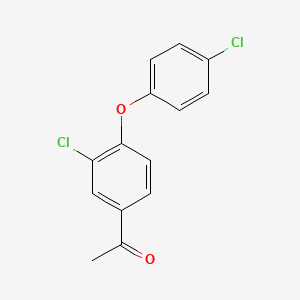
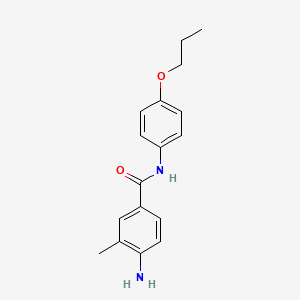
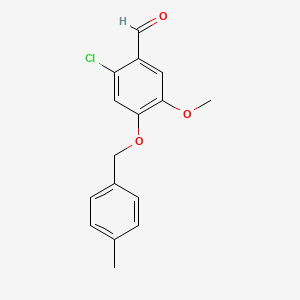
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)
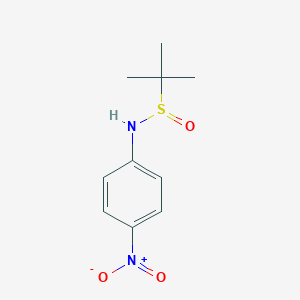
![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)

![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)

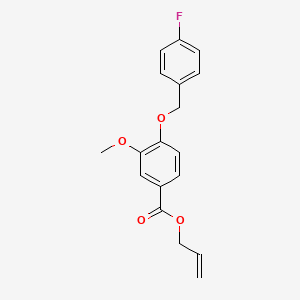
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
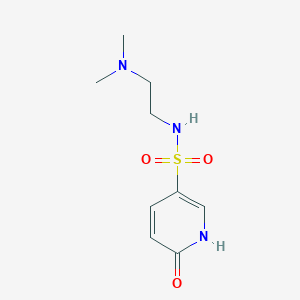
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
